3-Methyl-3-propylpyrrolidine
Description
Properties
IUPAC Name |
3-methyl-3-propylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-4-8(2)5-6-9-7-8/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZXABLSYGVZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625408 | |
| Record name | 3-Methyl-3-propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88725-15-9 | |
| Record name | 3-Methyl-3-propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-propylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Elucidation of 3 Methyl 3 Propylpyrrolidine Frameworks
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Methyl-3-propylpyrrolidine, both ¹H and ¹³C NMR would be essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in the this compound molecule. The expected ¹H NMR spectrum would show distinct signals for the methyl and propyl groups, as well as the protons on the pyrrolidine (B122466) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal would allow for the assignment of each proton to its specific position in the structure. Coupling constants (J values) would further reveal the connectivity between adjacent protons.
Hypothetical ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| -CH₃ (methyl at C3) | ~1.0 | Singlet | 3H |
| -CH₂-CH₂-CH₃ (propyl) | ~0.9 | Triplet | 3H |
| -CH₂-CH₂-CH₃ (propyl) | ~1.3-1.5 | Multiplet | 2H |
| -CH₂-CH₂-CH₃ (propyl) | ~1.4-1.6 | Multiplet | 2H |
| -CH₂- (pyrrolidine ring) | ~2.8-3.2 | Multiplet | 4H |
| -NH- (pyrrolidine ring) | Variable | Broad Singlet | 1H |
Note: This table is a hypothetical representation and is not based on experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp²) and its electronic environment.
Hypothetical ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₃ (methyl at C3) | ~25-35 |
| -CH₂-CH₂-C H₃ (propyl) | ~14 |
| -CH₂-C H₂-CH₃ (propyl) | ~20-30 |
| -C H₂-CH₂-CH₃ (propyl) | ~40-50 |
| C3 (quaternary) | ~45-55 |
| C2, C5 (pyrrolidine ring) | ~50-60 |
| C4 (pyrrolidine ring) | ~25-35 |
Note: This table is a hypothetical representation and is not based on experimental data.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₇N), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Predicted mass spectral data from computational tools suggests a molecular ion peak [M]⁺ at an m/z of approximately 127.1361.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt derivative could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule in the solid state. To date, no crystal structure for this compound has been deposited in public databases. A crystal structure for the related compound, This compound-2,5-dione (B74871), is available and provides insight into the general framework of such substituted pyrrolidines.
Other Spectroscopic Techniques for Characterization
In addition to NMR and MS, other spectroscopic techniques would be employed to fully characterize this compound.
Infrared (IR) Spectroscopy: This technique would identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic N-H stretching and bending vibrations for the secondary amine, as well as C-H stretching and bending vibrations for the alkyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks significant chromophores, it is not expected to show strong absorption in the UV-Vis region. This technique would be more relevant for derivatives containing aromatic or other unsaturated systems.
Theoretical and Computational Investigations of 3 Methyl 3 Propylpyrrolidine Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of pyrrolidine (B122466) derivatives. wikipedia.orgzsmu.edu.ua DFT calculations allow for the determination of various molecular properties by solving the Schrödinger equation based on the electron density, offering a balance between computational cost and accuracy. wikipedia.org
Research on related pyrrolidine systems demonstrates the utility of DFT in understanding their chemical behavior. For instance, studies on different substituted pyrrolidines have used DFT to analyze their electronic properties and predict their reactivity. zsmu.edu.uamdpi.com These calculations can elucidate the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO), and calculate reactivity descriptors. This information is crucial for predicting how these molecules will interact with other chemical species. mdpi.com
In the context of 3-Methyl-3-propylpyrrolidine, DFT calculations can be employed to understand the influence of the methyl and propyl groups on the electronic environment of the pyrrolidine ring and the nitrogen atom. The calculated properties, such as electrostatic potential maps, can reveal the nucleophilic and electrophilic sites within the molecule, offering insights into its potential reaction pathways.
Computational studies on similar amine-based organocatalysts have shown that DFT can be used to calculate gas-phase trimethylborane (B1581522) (TMB) Lewis basicity and Brønsted proton basicity. researchgate.net The TMB basicity scale, in particular, has been shown to be a good predictor of catalytic activity as it accounts for steric effects. researchgate.net For 3-propylpyrrolidine (B47442), a structurally similar compound, these calculations have suggested it to be a promising monofunctional amine group for catalysis. researchgate.net
The following table summarizes key electronic properties that can be determined for this compound using DFT calculations, based on findings for analogous compounds.
| Calculated Property | Significance | Relevant Findings for Analogous Pyrrolidines |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | DFT calculations on various organic compounds have successfully predicted their reactivity based on the HOMO-LUMO gap. researchgate.netnih.gov |
| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule. | Studies on substituted pyrrolidines show how substituents alter the electron density on the pyrrolidine ring and nitrogen atom. beilstein-journals.orgnih.gov |
| Electrostatic Potential (ESP) | Maps the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. | ESP maps are routinely used to understand the reactive behavior of heterocyclic compounds. |
| Calculated Basicity (Proton and Lewis) | Predicts the ability of the amine to act as a base or nucleophile, crucial for its catalytic activity. | Computational probing of amine sites has identified 3-propylpyrrolidine as having a favorable combination of high nucleophilicity and minimal steric constraints. researchgate.netmdpi.com |
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques for studying the dynamic behavior and three-dimensional structure of flexible molecules like this compound. rjeid.comnih.gov These methods provide insights into the accessible conformations and the energetic landscape of the molecule, which are critical for understanding its biological activity and reaction mechanisms. researchgate.netnih.gov
Conformational analysis of the pyrrolidine ring is particularly important, as its puckering significantly influences the orientation of substituents and, consequently, the molecule's properties. rsc.orghelsinki.fi Studies on N-substituted and C-substituted pyrrolidines have revealed that the pyrrolidine ring can adopt various envelope and twisted conformations. researchgate.netrsc.org The relative stability of these conformers is influenced by factors such as steric hindrance between substituents and intramolecular interactions. researchgate.net For instance, the presence of an N-acyl group can favor an axial orientation of substituents at the 2- and 5-positions. researchgate.net
In the case of this compound, the substituents at the C3 position will play a crucial role in determining the preferred conformation of the pyrrolidine ring. MD simulations can be used to explore the conformational space of the molecule over time, providing a statistical distribution of the different conformers and identifying the most populated states. espublisher.commdpi.com
The table below outlines the key aspects of molecular dynamics and conformational analysis applicable to this compound.
| Analysis Type | Information Gained | Relevance to this compound |
| Conformational Search | Identifies low-energy conformers of the molecule. | Determines the preferred spatial arrangement of the methyl and propyl groups and the puckering of the pyrrolidine ring. researchgate.net |
| Molecular Dynamics Simulation | Simulates the motion of atoms over time, revealing the dynamic behavior of the molecule. | Provides insights into the flexibility of the pyrrolidine ring and the conformational transitions that can occur. rjeid.comnih.gov |
| Analysis of Ring Puckering | Characterizes the specific envelope or twist conformations of the pyrrolidine ring. | The puckering of the pyrrolidine ring affects the steric accessibility of the amine group, which is important for its reactivity. rsc.org |
| Inter- and Intramolecular Interactions | Identifies non-covalent interactions that stabilize certain conformations. | Hydrogen bonding and van der Waals interactions can influence the conformational preferences of the molecule. researchgate.net |
Computational Probing of Steric and Electronic Effects in Pyrrolidine Amine Sites
The reactivity and catalytic activity of pyrrolidine derivatives are governed by a delicate balance of steric and electronic effects at the amine site. mdpi.com Computational methods provide a quantitative means to dissect these contributions, enabling a more rational design of catalysts and biologically active molecules. researchgate.net
Electronic effects are primarily related to the nucleophilicity of the nitrogen atom, which is influenced by the substituents on the pyrrolidine ring. nih.gov Electron-donating groups can enhance the electron density on the nitrogen, increasing its basicity and nucleophilicity. Conversely, electron-withdrawing groups can have the opposite effect. nih.gov
Computational studies on a range of amine-based organocatalysts have demonstrated that steric hindrance can significantly impact catalytic performance. mdpi.com For example, while a primary amine might be electronically more reactive, the cyclic structure of a pyrrolidine can offer a combination of high nucleophilicity with reduced steric constraints, making it a more effective catalyst in certain reactions. mdpi.com A computational study identified 3-propylpyrrolidine as having a potentially higher performance compared to some primary amines due to its favorable electronic and steric properties. researchgate.netmdpi.com
The following table summarizes the computational approaches used to probe steric and electronic effects.
| Effect | Computational Method | Insights for this compound |
| Electronic Effects | DFT calculations of properties like charge distribution, electrostatic potential, and basicity. | Quantifies the influence of the C3 substituents on the nucleophilicity of the nitrogen atom. researchgate.net |
| Steric Effects | Analysis of molecular geometry, calculation of steric parameters (e.g., Tolman's cone angle), and conformational analysis. | Assesses the steric hindrance around the amine active site, which can affect its accessibility to substrates. rsc.org |
| Combined Effects | Quantitative Structure-Activity Relationship (QSAR) models that correlate both electronic and steric descriptors with observed reactivity or activity. nih.gov | Provides a predictive model for the catalytic performance of this compound derivatives. |
Reaction Mechanism Elucidation through Quantum Chemical Methods
Quantum chemical methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving pyrrolidine derivatives. rsc.org These methods can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the corresponding activation energies. rsc.org This level of detail is often difficult to obtain through experimental means alone.
For reactions catalyzed by pyrrolidines, such as aldol (B89426) or Michael additions, quantum chemical calculations can trace the entire catalytic cycle. ub.edu This includes the initial formation of an enamine or iminium ion intermediate, the subsequent reaction with the substrate, and the final regeneration of the catalyst. acs.org By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified.
A computational study on the synthesis of pyrrolidinedione derivatives, for example, used quantum chemical methods to investigate all stages of a one-pot synthesis, including a Michael addition and a cyclization to form the pyrrolidine ring. rsc.org The calculations provided the energy barriers for each step, offering a detailed understanding of the reaction pathway. rsc.org Similarly, the mechanism of assembly of 1-pyrrolines from N-benzylaldimines and arylacetylenes has been studied in detail using a quantum-chemical approach. researchgate.net
For this compound, these methods could be applied to predict the most likely pathways for its reactions, understand the role of the substituents in influencing reaction rates and stereoselectivity, and even predict the structures of unexpected products.
The table below highlights the key applications of quantum chemical methods in studying reaction mechanisms.
| Application | Computational Approach | Expected Insights for Reactions of this compound |
| Transition State Searching | Methods like the quasi-Newton method are used to locate the geometry and energy of transition states. rsc.org | Determines the activation energy for different reaction steps, allowing for the prediction of reaction rates. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Traces the reaction path from the transition state to the reactants and products. rsc.org | Confirms that a located transition state connects the correct reactants and products and reveals the structural changes that occur along the reaction coordinate. |
| Calculation of Reaction Energies | Determines the overall thermodynamics of a reaction by comparing the energies of reactants and products. | Predicts whether a reaction is likely to be favorable and provides the relative stability of different products. acs.org |
| Modeling Catalytic Cycles | The entire sequence of steps in a catalytic reaction is modeled to understand the role of the catalyst. | Elucidates how this compound facilitates a reaction and what factors control its efficiency and selectivity. |
Prediction of Spectroscopic Parameters via Computational Models
Computational models, particularly those based on DFT, are widely used to predict the spectroscopic parameters of molecules, such as NMR chemical shifts and IR vibrational frequencies. nmrdb.orgcheminfo.org These predictions can be a powerful tool for structure elucidation, allowing for the comparison of calculated spectra with experimental data to confirm or propose the structure of a compound. researchgate.netresearchgate.net
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. libretexts.orgcaspre.canmrdb.org By calculating the magnetic shielding tensors for each nucleus in a molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. nih.gov The accuracy of these predictions is dependent on the level of theory, the basis set used, and the inclusion of solvent effects. nih.gov For flexible molecules like this compound, it is often necessary to calculate the spectra for multiple low-energy conformers and then average the results based on their Boltzmann populations to obtain a more accurate prediction. researchgate.net
Similarly, the vibrational frequencies corresponding to the peaks in an IR spectrum can be calculated computationally. researchgate.netcheminfo.orgmasterorganicchemistry.comcheminfo.org These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. This can be particularly useful for complex molecules where the interpretation of the IR spectrum is not straightforward.
The following table summarizes the computational prediction of spectroscopic parameters for this compound.
| Spectroscopic Technique | Computational Method | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | GIAO (Gauge-Including Atomic Orbital) method coupled with DFT. nih.gov | Prediction of ¹H and ¹³C chemical shifts and coupling constants. nmrdb.orglibretexts.orgsavemyexams.com |
| Infrared (IR) Spectroscopy | Calculation of vibrational frequencies and intensities using DFT. researchgate.netnist.gov | Prediction of the positions and relative intensities of absorption bands in the IR spectrum. |
By combining these various theoretical and computational approaches, a comprehensive understanding of the structure, reactivity, and properties of this compound and its derivatives can be achieved, paving the way for their application in various fields of chemistry.
Applications of 3 Methyl 3 Propylpyrrolidine and Its Derivatives in Chemical Sciences
Role as Key Building Blocks in Organic Synthesis
3-Methyl-3-propylpyrrolidine and its analogues serve as crucial building blocks in the construction of more complex molecular architectures. sigmaaldrich.com The pyrrolidine (B122466) motif is a frequently encountered structure in a vast number of biologically active natural and synthetic compounds. mdpi.com Their utility as starting materials stems from the inherent reactivity of the pyrrolidine ring and the ability to introduce diverse functionalities.
The synthesis of substituted pyrrolidines is a significant area of research. For instance, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines provides an efficient route to 3-aryl pyrrolidines, a class of molecules with notable biological activities. researchgate.net This method allows for the direct creation of drug-like molecules from readily available precursors. researchgate.net The N-propyl group, in particular, is found in bioactive compounds, highlighting the importance of synthetic methods that can incorporate such features. researchgate.net
Furthermore, derivatives like This compound-2,5-dione (B74871) are commercially available and serve as starting points for chemical synthesis. bldpharm.com The functional groups on the pyrrolidine ring can be manipulated through various chemical transformations to build intricate molecular frameworks. The development of methods to efficiently synthesize 3-substituted pyrrolidines is driven by their diverse biological activities. researchgate.net
Utilization in Catalyst Design and Organocatalysis
The pyrrolidine scaffold is a cornerstone in the design of organocatalysts, which are small organic molecules that can accelerate chemical reactions. These catalysts have gained prominence as a more sustainable alternative to traditional metal-based catalysts.
Chiral Pyrrolidine Organocatalysts in Asymmetric Transformations
A significant application of pyrrolidine derivatives is in asymmetric organocatalysis, where they are used to create chiral molecules with a specific three-dimensional arrangement. acs.org This is crucial in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological effects.
The pyrrolidine ring, particularly when part of a chiral structure, can effectively control the stereochemical outcome of a reaction. mdpi.com This is often achieved through the formation of enamine or iminium ion intermediates with the substrate. mdpi.combeilstein-journals.org The substituents on the pyrrolidine ring, such as the methyl and propyl groups in this compound, can influence the steric environment around the catalytic center, thereby directing the approach of the reacting molecules and leading to high levels of enantioselectivity. beilstein-journals.org
For example, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The design of these catalysts is often modular, allowing for the tuning of their structure to optimize reactivity and selectivity for a specific transformation. beilstein-journals.org Proline and its derivatives are among the most successful and widely used pyrrolidine-based organocatalysts. mdpi.comresearchgate.net
Table 1: Examples of Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives
| Reaction Type | Catalyst Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Michael Addition | Pyrrolidine-based organocatalysts with bulky C2 substituents | Aldehydes and nitroolefins | Achieved up to 85% enantiomeric excess (ee). | beilstein-journals.org |
| Aldol (B89426) Reaction | Proline and its derivatives | Ketones and aldehydes | Highly efficient C-C bond formation. | mdpi.comresearchgate.net |
| Mannich-Type Reaction | 3-Pyrrolidinecarboxylic acid derivatives | Aldehydes, ketones, and imines | High diastereo- and enantioselectivities. | acs.org |
| Conjugate Addition | Diarylprolinol silyl (B83357) ether | Malononitrile and α,β-unsaturated aldehydes | Excellent enantioselectivity. | researchgate.net |
Heterogeneous Catalysis Involving Pyrrolidine Moieties
To address challenges associated with catalyst recovery and reuse, pyrrolidine derivatives have been immobilized on solid supports to create heterogeneous catalysts. csic.escore.ac.uk These materials offer the advantages of easy separation from the reaction mixture and the potential for recycling, contributing to more sustainable chemical processes. csic.esresearchgate.net
Porous organic polymers (POPs) have emerged as excellent platforms for supporting pyrrolidine units. csic.esresearchgate.net These materials possess high surface areas, tunable pore sizes, and the ability to incorporate a high loading of catalytic sites. csic.es For instance, a pyrrolidine-based chiral porous polymer has been shown to be an effective heterogeneous organocatalyst for the asymmetric Michael addition in water, demonstrating high yields and enantioselectivities. researchgate.net The catalyst was also easily recovered and reused multiple times without significant loss of activity. researchgate.net
Another approach involves functionalizing polymer resins, such as polyethylene (B3416737) glycol methacrylate (B99206) (PEGMA), with pyrrolidine moieties. mdpi.com These resin-supported catalysts have been successfully employed in aqueous aldol reactions. mdpi.com The accessibility of the catalytic sites and the swelling properties of the polymer support in the reaction medium are crucial factors influencing the catalyst's performance. mdpi.com
Application in Materials Science
The unique properties of pyrrolidine derivatives also lend themselves to applications in materials science. cymitquimica.com For example, silane-modified pyrrolidines, such as methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate, are of interest for developing new materials. ontosight.ai The triethoxysilyl group enables the compound to undergo hydrolysis and condensation reactions, leading to the formation of a three-dimensional network. ontosight.ai This property makes them promising candidates for creating coatings, adhesives, and biomedical devices with tailored mechanical and thermal properties. ontosight.ai
The incorporation of pyrrolidine moieties into polymer structures can impart specific functionalities. For instance, their presence can influence the properties of the resulting material, making them suitable for specialized applications.
Intermediate in Complex Molecule and Natural Product Synthesis
The synthesis of complex molecules, particularly natural products and their analogues, often relies on a stepwise approach where key intermediates are assembled to construct the final target. nih.govrsc.org Pyrrolidine derivatives, including those with substitution patterns similar to this compound, can serve as crucial intermediates in these synthetic pathways. mdpi.comnih.gov
The pyrrolidine ring is a common structural motif in many natural products with diverse biological activities. researchgate.net Therefore, the efficient synthesis of functionalized pyrrolidines is a critical step in the total synthesis of these complex molecules. For example, the synthesis of 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide, a potent PARP inhibitor, involves the elaboration of a pyrrolidine-containing intermediate. nih.gov The strategic introduction and modification of the pyrrolidine core allow for the construction of the intricate molecular architecture required for biological activity.
Future Directions in 3 Methyl 3 Propylpyrrolidine Research
Development of More Sustainable Synthetic Routes
The synthesis of pyrrolidine (B122466) derivatives is undergoing a significant transformation towards greener and more sustainable methods. Future research on 3-Methyl-3-propylpyrrolidine will undoubtedly move away from conventional techniques that often rely on harsh conditions or toxic metal catalysts, embracing more eco-friendly alternatives. rsc.orgbohrium.com
One promising direction is the use of supramolecular catalysts like β-cyclodextrin. This approach facilitates the synthesis of highly substituted, bioactive pyrrolidine-2-one derivatives through one-pot, three-component reactions in benign solvent systems like water-ethanol. nih.govbohrium.comrsc.org This method is notable for being metal-free and operating at room temperature, which aligns with the principles of green chemistry. bohrium.comrsc.org
Another key area is biocatalysis, which uses enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.net Engineered enzymes, such as cytochrome P411 variants, have been successfully used to construct chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. researchgate.netnih.gov Similarly, transaminases can be employed to create reactive amine intermediates that spontaneously cyclize to form valuable chiral 2-substituted pyrrolidines with high enantiomeric excess. livescience.ionih.gov These biocatalytic routes offer a powerful and sustainable platform for producing complex pyrrolidine structures. nih.govacs.org
Furthermore, redox-neutral methods that avoid strong bases or metals are emerging. For instance, the direct arylation of the pyrrolidine ring at the α-position has been achieved in a one-pot method, presenting a green and practical alternative to metal-mediated functionalization. rsc.org The development of catalytic dehydrogenation using commercially available reagents like B(C₆F₅)₃ also represents a simple, operationally straightforward procedure to form pyrroles from pyrrolidines. acs.org
| Synthetic Strategy | Key Features | Example Catalyst/System | Potential Application | Reference |
|---|---|---|---|---|
| Supramolecular Catalysis | Metal-free, eco-friendly solvent (water-ethanol), room temperature, one-pot reaction. | β-Cyclodextrin | Synthesis of functionalized pyrrolidin-2-ones. | nih.govrsc.org |
| Biocatalysis (Engineered Enzymes) | High enantioselectivity, mild reaction conditions, intramolecular C-H amination. | Cytochrome P411 Variants | Asymmetric synthesis of chiral pyrrolidines from azide (B81097) precursors. | researchgate.netnih.gov |
| Biocatalysis (Transaminases) | Enantio-complementary synthesis, spontaneous cyclization, forms chiral 2-substituted pyrrolidines. | (S)- and (R)-selective transaminases | Synthesis of chiral pyrrolidines from ω-chloroketones. | livescience.ionih.gov |
| Catalytic Dehydrogenation | Metal-free, operationally simple, direct conversion to pyrroles. | B(C₆F₅)₃ | Conversion of pyrrolidine precursors to pyrroles. | acs.org |
Exploration of Novel Catalytic Functions
The pyrrolidine scaffold is a cornerstone of modern organocatalysis, with L-proline and its derivatives being extensively used to catalyze a wide array of asymmetric transformations. nih.govmdpi.com Future research will likely explore the potential of this compound and its analogues as novel organocatalysts, moving beyond established systems to create catalysts with unique reactivity and selectivity.
A key direction is the design of multifunctional catalysts where the pyrrolidine ring serves as a chiral scaffold. By attaching other functional groups, such as hydrogen-bond donors (e.g., ureas, thioureas, squaramides), researchers can create catalysts that activate substrates through a network of noncovalent interactions. nih.govacs.orgnih.gov This approach allows for fine-tuning of the catalyst's properties to achieve high enantioselectivity in specific reactions like aldol (B89426) additions, cycloadditions, and ring-openings. nih.govnih.gov The development of 3,3-disubstituted pyrrolidines is particularly relevant, as these scaffolds are important in drug discovery programs. whiterose.ac.uk
The acid group at the β-position (C3) of the pyrrolidine ring has been shown to be critical for controlling stereoselectivity in anti-Mannich-type reactions, suggesting that the substitution pattern of this compound could be leveraged for specific catalytic applications. acs.org Furthermore, photoredox catalysis opens new avenues for functionalizing pyrrolidines, such as through dehydrogenative aromatization and sulfonylation, where the pyrrolidine acts as a precursor to more complex heterocyclic systems. d-nb.info
| Catalyst Class | Key Innovation | Catalyzed Reactions | Reference |
|---|---|---|---|
| Aryl Pyrrolidine-Based HBDs | Incorporation of urea, thiourea, or squaramide groups for hydrogen-bond-based activation. | Mukaiyama aldol, episulfonium ring opening, [4+3] cycloadditions. | nih.govacs.org |
| 3-Carboxy-Pyrrolidines | Utilizes the acid group at the C3 position for stereocontrol. | Enantioselective anti-Mannich-type reactions. | acs.org |
| Disubstituted Pyrrolidines | Modular 'clip-cycle' synthesis to create rigid 2,2- and 3,3-disubstituted scaffolds. | Asymmetric aza-Michael cyclizations. | whiterose.ac.uk |
| Pyrrolidines in Photoredox Catalysis | Acts as a substrate for dehydrogenative aromatization-sulfonylation. | Synthesis of functionalized pyrroles. | d-nb.info |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational modeling is an indispensable tool for accelerating the design and understanding of new molecules. For this compound, future research will heavily rely on computational methods to predict its chemical behavior, biological activity, and catalytic performance, thereby guiding experimental efforts.
A significant area of focus will be the use of data science and machine learning techniques to build predictive models. acs.orgnih.gov By creating libraries of related catalysts and collecting experimental data on their performance, researchers can construct multivariate regression models. nih.govnih.gov These models correlate computationally derived structural features (like steric parameters and dihedral angles) with experimental outcomes, such as enantioselectivity, providing deep insights into the catalyst features required for success. nih.govnih.gov This data-driven approach can uncover subtle structure-function relationships that are difficult to predict through intuition alone. acs.org
Density Functional Theory (DFT) calculations will continue to be crucial for investigating reaction mechanisms at a molecular level. whiterose.ac.uk For instance, DFT has been used to study the C(sp³)–H trifluoromethylation of pyrrolidine, revealing how the steric bulk of protecting groups influences regioselectivity. sciopen.com Such studies can predict the most likely reaction pathways and transition states, explaining the origins of stereoselectivity and helping to optimize reaction conditions for desired outcomes. whiterose.ac.uktudublin.ie
| Technique | Purpose | Example Application | Reference |
|---|---|---|---|
| Data-Driven Modeling (Multivariate Regression) | Correlate catalyst structure with experimental enantioselectivity to identify key features for effective catalysis. | Modeling aryl pyrrolidine-based hydrogen-bond donors to predict performance in various reactions. | nih.govacs.orgnih.gov |
| Density Functional Theory (DFT) | Investigate reaction mechanisms, transition states, and the origin of stereoselectivity. | Studying the aza-Michael cyclization step in the synthesis of disubstituted pyrrolidines. | whiterose.ac.uk |
| Theoretical Reactivity Analysis | Predict regioselectivity and reactivity of C-H bond functionalization. | Analyzing the photocatalytic trifluoromethylation of pyrrolidine to guide selective synthesis. | sciopen.com |
| Molecular Docking & In Silico Screening | Predict binding modes and identify potential inhibitors or bioactive compounds from virtual libraries. | Identification of trans-3,4-disubstituted pyrrolidine inhibitors of the renin enzyme. | researchgate.netnih.gov |
Integration with High-Throughput Screening for Discovery
High-Throughput Screening (HTS) has revolutionized the discovery process in both medicinal chemistry and catalysis by enabling the rapid evaluation of large numbers of compounds. nih.govscirp.org For a relatively unexplored compound like this compound, integrating HTS methodologies will be essential for rapidly identifying potential applications and optimizing its derivatives.
In drug discovery, HTS can be used to screen libraries of pyrrolidine-based compounds against biological targets to identify new bioactive agents. researchgate.net This approach has successfully identified inhibitors for enzymes like renin from large compound archives. researchgate.netnih.gov As libraries of substituted pyrrolidines are synthesized, HTS provides an efficient path to uncover novel therapeutic leads.
Perhaps more innovatively, HTS is being adapted for catalyst discovery. nih.govcolab.ws A groundbreaking platform utilizes DNA-encoded libraries to screen millions of small molecules for catalytic activity in organic solvents. nih.gov This method was successfully demonstrated using an amine-catalyzed aldol reaction—a transformation highly relevant to pyrrolidine organocatalysis—and achieved a 1200-fold enrichment of a known catalyst from a library of 16.7 million members. nih.gov Applying such a platform to libraries based on the this compound scaffold could rapidly uncover novel and highly efficient catalysts for a wide range of chemical reactions. This approach significantly increases the throughput of catalyst discovery compared to traditional methods. nih.govresearchgate.net
| Screening Approach | Objective | Key Advantage | Example Application | Reference |
|---|---|---|---|---|
| HTS of Compound Archives | Discovery of bioactive molecules. | Rapidly tests large numbers of discrete compounds for enzymatic inhibition or other biological activity. | Identification of pyrrolidine-based renin inhibitors. | researchgate.net |
| DNA-Encoded Library Screening | Discovery of novel small-molecule catalysts. | Enables simultaneous screening of millions of library members for catalytic activity. | Enrichment of an aldol catalyst from a 16.7-million-member library. | nih.gov |
| Combinatorial Chemistry & HTS | Accelerate the discovery and optimization of new catalysts. | Systematically changes how catalyst research is conducted, reducing time and cost. | General discovery of new polyolefin catalysts and homogeneous catalysts. | nih.govacs.org |
Q & A
Q. What synthetic methodologies are most effective for producing 3-Methyl-3-propylpyrrolidine, and how do reaction parameters influence yield?
Methodological Answer: Palladium-catalyzed hydroarylation is a robust route for synthesizing 3-substituted pyrrolidines. Key parameters include catalyst loading (e.g., 5 mol% Pd(OAc)₂), ligand selection (e.g., XPhos), and temperature control (80–100°C). Solvent polarity (e.g., toluene vs. DMF) and reaction time (12–24 hours) critically impact regioselectivity and yield. For example, aryl halide substrates with electron-donating groups enhance coupling efficiency. Post-reduction steps (e.g., hydrogenation) may be required to finalize the propyl substituent .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N-adjacent protons) and propyl/methyl groups (δ 0.8–1.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Validate tertiary amine stretches (~2750 cm⁻¹) and alkyl C-H vibrations. Cross-reference with PubChem data for analogous compounds to ensure consistency in spectral interpretation .
Q. What pharmacological targets are associated with pyrrolidine derivatives structurally similar to this compound?
Methodological Answer: Pyrrolidine derivatives often target central nervous system (CNS) receptors (e.g., dopamine D₂, serotonin 5-HT₃) due to their conformational flexibility and amine functionality. For example, (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits affinity for GABAergic pathways. Use competitive binding assays (e.g., radioligand displacement) and functional cell-based assays (e.g., cAMP modulation) to screen for activity .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during this compound synthesis?
Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., BINAP-Pd complexes) or chiral auxiliaries. Kinetic resolution via enzymatic methods (e.g., lipase-mediated ester hydrolysis) can separate racemic mixtures. Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry. Reaction temperature below 40°C often improves stereocontrol .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound analogs?
Methodological Answer: Discrepancies may arise from solvation effects or protein flexibility unaccounted for in docking studies. Mitigate this by:
- Performing molecular dynamics (MD) simulations (≥100 ns) to assess binding pocket dynamics.
- Validating in silico results with alanine-scanning mutagenesis of target receptors.
- Cross-referencing with SPR (surface plasmon resonance) data to quantify binding kinetics .
Q. What advanced computational methods predict the metabolic stability of this compound?
Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models trained on cytochrome P450 (CYP) metabolism datasets. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites (e.g., α-C to nitrogen). Pair with in vitro microsomal assays (human liver microsomes + NADPH) to validate predicted metabolic pathways .
Q. How does solvent choice impact the stability of this compound in long-term storage?
Methodological Answer: Stability studies in aprotic solvents (e.g., DMSO, acetonitrile) show lower degradation rates compared to protic solvents (e.g., ethanol). Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm). Argon-purged vials and storage at -20°C extend shelf life by minimizing oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
